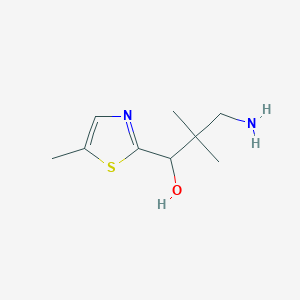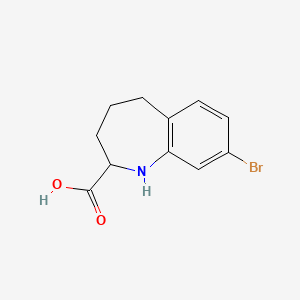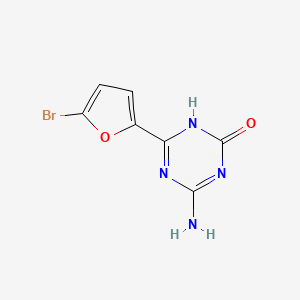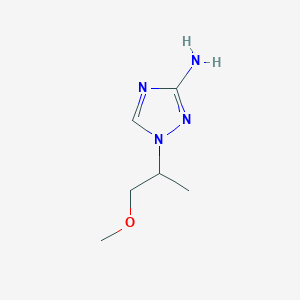
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is a complex organic compound that features a thiazole ring, an amino group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-2-methylpropan-1-ol with 2-bromo-5-methylthiazole under basic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperatures.
化学反应分析
Types of Reactions
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of 3-keto-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-one.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting or activating their functions. The thiazole ring can interact with aromatic residues in proteins, affecting their conformation and activity.
相似化合物的比较
Similar Compounds
2-Amino-2-methyl-1-propanol: Lacks the thiazole ring, making it less versatile in chemical reactions.
5-Methyl-1,3-thiazole-2-amine: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2,2-Dimethyl-1,3-thiazole-4-amine: Different substitution pattern on the thiazole ring, leading to different reactivity.
Uniqueness
3-Amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H16N2OS |
|---|---|
分子量 |
200.30 g/mol |
IUPAC 名称 |
3-amino-2,2-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2OS/c1-6-4-11-8(13-6)7(12)9(2,3)5-10/h4,7,12H,5,10H2,1-3H3 |
InChI 键 |
FFQHSHKCNPVLKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)C(C(C)(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)
![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)

![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)



amine](/img/structure/B13158784.png)


![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)
